molecular formula C8H7BrF2O B13589544 (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol

(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B13589544
M. Wt: 237.04 g/mol
InChI Key: YMIAASCLIWRHOY-SCSAIBSYSA-N
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Description

(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol typically involves the following steps:

    Fluorination: The addition of fluorine atoms can be carried out using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Reduction: The reduction of the intermediate compound to form the ethan-1-ol group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes followed by reduction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction to form the corresponding alkane using strong reducing agents.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol exerts its effects is not well-documented. its interactions with molecular targets and pathways may involve the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-bromo-4-fluorophenyl)ethan-1-ol
  • (1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol
  • (1R)-1-(2-bromo-4,5-dichlorophenyl)ethan-1-ol

Uniqueness

  • The presence of both bromine and fluorine atoms on the phenyl ring imparts unique chemical properties to (1R)-1-(2-bromo-4,5-difluorophenyl)ethan-1-ol, making it distinct from other similar compounds.
  • The specific arrangement of substituents on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

(1R)-1-(2-bromo-4,5-difluorophenyl)ethanol

InChI

InChI=1S/C8H7BrF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1

InChI Key

YMIAASCLIWRHOY-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1Br)F)F)O

Canonical SMILES

CC(C1=CC(=C(C=C1Br)F)F)O

Origin of Product

United States

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